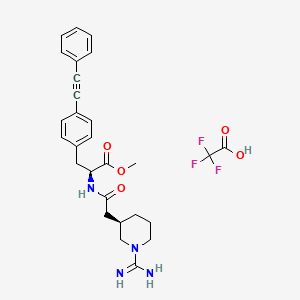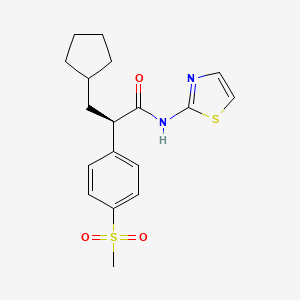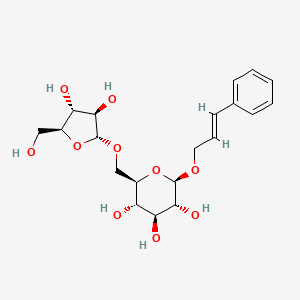
Rosarin
Overview
Description
Rosarin is an O-acyl carbohydrate.
This compound is a natural product found in Rhodiola crenulata, Rhodiola sachalinensis, and other organisms with data available.
See also: Sedum roseum root (part of).
Mechanism of Action
Target of Action
Rosarin, a phenylpropanoid found in Rhodiola rosea’s rhizome, has been identified to target several key proteins and enzymes in the body. It has been shown to interact with proteins such as cathepsin K, calcitonin receptor (CTR), tumor necrosis factor receptor-associated factor 6 (TRAF6), tartrate-resistant acid phosphatase (TRAP), and matrix metallopeptidase 9 (MMP-9) . These targets play crucial roles in various biological processes, including inflammation, bone metabolism, and cellular signaling .
Mode of Action
this compound interacts with its targets in a way that modulates their activity, leading to changes in cellular functions. For instance, it inhibits osteoclastogenesis, disrupts F-actin ring formation, and reduces the expression of osteoclastogenesis-related genes . It also impedes the nuclear factor of activated T-cell cytoplasmic 1 (NFATc1), c-Fos, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways .
Biochemical Pathways
this compound affects several biochemical pathways. It blocks phosphorylation processes crucial for bone resorption . Moreover, it promotes osteogenesis and osteoblast differentiation, thereby influencing the bone formation pathway . It also modulates mRNA expressions by increasing eukaryotic translation elongation factor 2 (EEF2) and decreasing histone deacetylase 1 (HDAC1), thereby activating osteoprotective epigenetic mechanisms .
Pharmacokinetics
It is known that this compound, being a water-soluble compound, is highly bioavailable via oral administration and is concentrated in urine by kidney excretion .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been demonstrated to have antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects . In the context of bone metabolism, this compound enhances bone mineral density (BMD) in postmenopausal osteoporosis (PMOP) mice, restrains osteoclast maturation, and increases the active osteoblast percentage in bone tissue .
Action Environment
this compound, as an adaptogen, is known for enhancing the body’s response to environmental stress . .
Biochemical Analysis
Biochemical Properties
Rosarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . In the extract of RRL, this compound is the most abundant component among the three compounds of rosavins .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and multifaceted . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFEMIXXHIISM-YZOUKVLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045580 | |
| Record name | Rosarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84954-93-8 | |
| Record name | Rosarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenyl-2-propen-1-yl 6-O-a-L-arabinofuranosyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA54L0KFI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes rosarin unique in terms of its aromaticity?
A1: Unlike many porphyrinoids, this compound is classified as antiaromatic. This means it possesses a cyclic arrangement of π electrons that aligns with 4n (where n is an integer), leading to destabilization and unique electronic properties. [, ]
Q2: How does the planarity of the this compound backbone impact its properties?
A2: The absence of substituents at the β-positions of the pyrrole units in certain this compound derivatives leads to a highly planar structure. This planarity is crucial for facilitating the interconversion between antiaromatic (24 π-electron) and aromatic (26 π-electron) states through redox reactions. []
Q3: What happens to the electronic structure of this compound upon triprotonation?
A3: Triprotonation of specific annulated this compound derivatives leads to the formation of ground state triplet diradicals, as evidenced by EPR spectroscopy and theoretical calculations. []
Q4: Can this compound exist in a dimeric form, and how does it affect its antiaromaticity?
A4: Yes, a covalently linked, π-π stacked this compound dimer has been synthesized. Experimental and theoretical studies suggest that this dimer exhibits diminished antiaromaticity at low temperatures (77K) compared to its monomeric counterpart, likely due to intramolecular interactions between the this compound units. []
Q5: Does complexation with C60 affect the structure or properties of expanded this compound?
A5: An expanded this compound (P3P6) adopts a bowl-like conformation both in the solid state and in solution. It forms well-defined 1:1 and 2:1 complexes with C60, demonstrating its potential as a fullerene receptor. []
Q6: How does anion complexation influence the aromaticity of this compound?
A6: Theoretical studies indicate that anion complexation weakens the ring current strength and decreases the degree of antiaromaticity in this compound. This effect arises from the transfer of electronic charge from the anion to the this compound ring. []
Q7: What spectroscopic techniques have been used to characterize this compound?
A7: this compound and its derivatives have been studied using a variety of spectroscopic techniques, including UV-Vis absorption, transient absorption, 1H NMR, EPR, and magnetic circular dichroism (MCD). These methods provide insights into its electronic structure, excited state dynamics, and interactions with other molecules. [, , , , , , , ]
Q8: How have computational methods contributed to understanding this compound's properties?
A8: Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), has been instrumental in predicting and explaining this compound's electronic structure, optical properties, and interactions with anions and other molecules. [, , , , ]
Q9: Is this compound found in nature, and if so, where?
A9: this compound, along with other related compounds like rosavin and rosin, is found in the roots of Rhodiola rosea, a plant traditionally used for its adaptogenic properties. [, , , , , , , , , , , ]
Q10: What are the potential therapeutic applications of this compound?
A10: While research is ongoing, this compound and Rhodiola rosea extracts show promise for various applications, including:* Anti-inflammatory and neuroprotective effects: this compound has shown potential in reducing inflammation and protecting neuronal cells from damage, suggesting possible therapeutic avenues for neurodegenerative diseases. []* Radioprotective Activity: this compound demonstrated radioprotective effects in vitro, particularly in protecting lymphocytes from radiation-induced damage. []* Butyrylcholinesterase inhibition: this compound has been tentatively identified as an inhibitor of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. []
Q11: What are the challenges associated with producing this compound for pharmaceutical use?
A11: Rhodiola rosea is slow-growing and faces overharvesting threats. While in vitro cultivation methods are being explored, optimizing the production of specific bioactive compounds like this compound remains a challenge. [, ]
Q12: What analytical techniques are used to quantify this compound in plant material or extracts?
A12: Various methods are employed for this compound analysis, including:* High-Performance Thin-Layer Chromatography (HPTLC): This technique offers a rapid and cost-effective method for separating and quantifying this compound in Rhodiola extracts. [, , , ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, provides a more sensitive and selective method for this compound quantification. [, , , , ]* Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS): This advanced technique offers high sensitivity and selectivity for analyzing this compound, particularly in complex plant matrices. []
Q13: How is the quality of Rhodiola rosea extracts and products controlled with respect to this compound content?
A13: Quality control of Rhodiola products often involves:* Standardization: Some manufacturers standardize their extracts to contain specific amounts of key bioactive compounds, including this compound, to ensure consistent potency. [, , , ]* Chromatographic profiling: Techniques like HPLC and HPTLC are used to analyze the overall chemical profile of extracts and products, helping to ensure the presence of expected compounds and the absence of adulterants. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


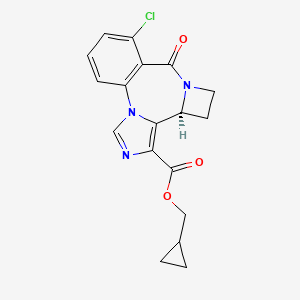
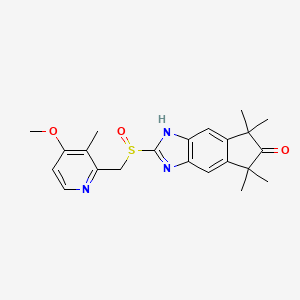
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)
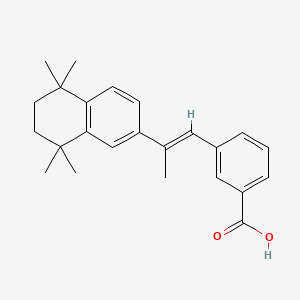
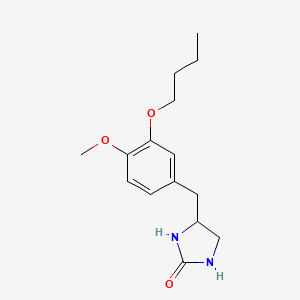
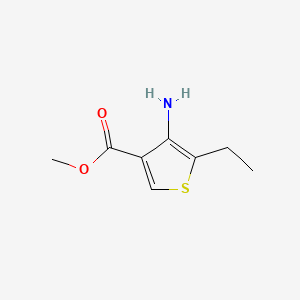

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
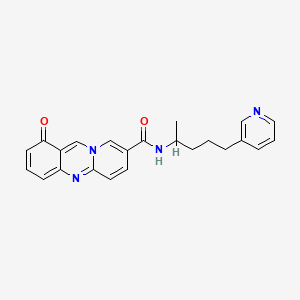
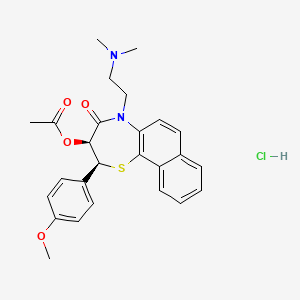
![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)
